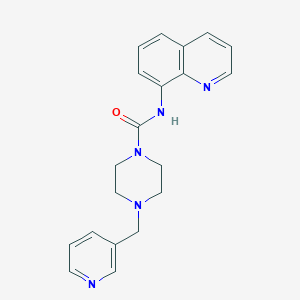
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide, also known as PPQ, is a synthetic compound that has been extensively studied in recent years due to its potential therapeutic applications. PPQ is a piperazine derivative and belongs to the class of quinoline-based compounds. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The exact mechanism of action of 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways. For example, 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-microbial properties, 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has also been found to exhibit antioxidant and neuroprotective effects. The compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide in lab experiments. For example, the compound has relatively low solubility in water, which can make it difficult to use in certain assays. Additionally, 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood.
将来の方向性
There are several future directions for research on 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide. One area of interest is the development of new synthetic methods for the compound, which could improve its purity and yield. Another area of interest is the further characterization of the compound's mechanism of action, which could lead to the development of new therapeutic applications. Additionally, more research is needed to determine the safety and efficacy of 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide in humans, which could pave the way for the development of new drugs based on the compound.
合成法
The synthesis of 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide involves the reaction of 3-pyridylmethylamine with 8-quinolinecarboxylic acid and piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide as a white solid with a melting point of 238-240°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory properties by inhibiting the expression of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide has been shown to have anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.
特性
IUPAC Name |
4-(pyridin-3-ylmethyl)-N-quinolin-8-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(23-18-7-1-5-17-6-3-9-22-19(17)18)25-12-10-24(11-13-25)15-16-4-2-8-21-14-16/h1-9,14H,10-13,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSWGWVOCCARLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,5-Dimethoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B6643181.png)
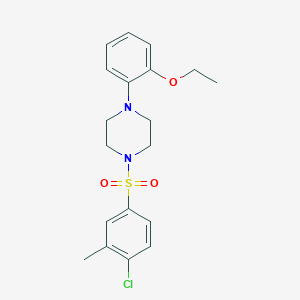
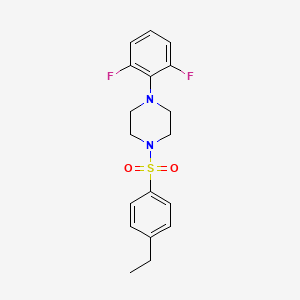
![2-(1H-indol-3-yl)-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B6643198.png)
![1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6643215.png)
![3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole](/img/structure/B6643223.png)
![N-[4-(methanesulfonamido)phenyl]-N-methylcyclopropanecarboxamide](/img/structure/B6643224.png)
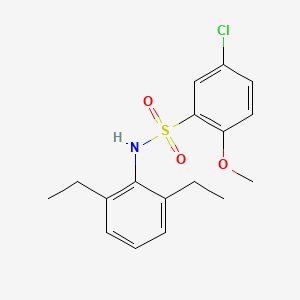
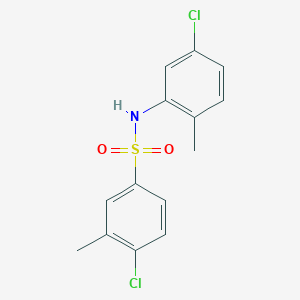

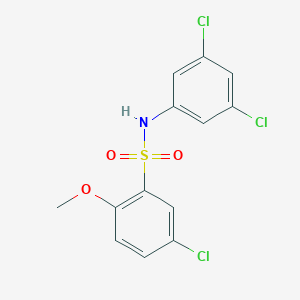
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide](/img/structure/B6643260.png)
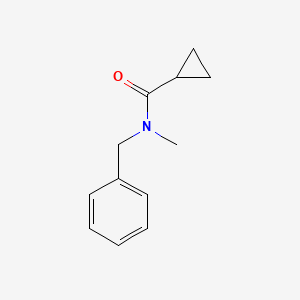
![4-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B6643271.png)